Cas no 42923-79-5 (7-Nitro-1,2,3,4-tetrahydroisoquinoline)

7-Nitro-1,2,3,4-tetrahydroisoquinoline 化学的及び物理的性質
名前と識別子
-
- 7-Nitro-1,2,3,4-tetrahydroisoquinoline
- 7-nitro-1,2,3,4-tetrahydro-isoquinoline
- 7-Nitro-1,2,3,4-tetrahydro-quinoline
- 1,2,3,4-tetrahydro-7-nitro-Isoquinoline
- 1,2,3,4-tetrahydro-isoquinolin-7-ylamine
- 7-Nitro-1,2,3,4-tetrahydro-isochinolin
- 1,2,3,4-Tetrahydro-7-nitroisoquinoline
- YPRWYZSUBZXORL-UHFFFAOYSA-N
- ISOQUINOLINE, 1,2,3,4-TETRAHYDRO-7-NITRO-
- N90100
- 7-nitrotetrahydroisoquinoline
- 7-Nitro-tetrahydroisoquinoline
- BCP09681
- BDBM50072991
- AB21318
- RP03102
- 7-nit
- 7-nitro-1,2,3,4 tetrahydroisoquinol
- SB37167
- 7-nitro-1,2,3,4 tetrahydroisoquinoline
- AM807
- AM807264
- DS-14339
- SCHEMBL10066165
- CHEMBL281289
- DTXSID30423728
- 7-Nitro-1 pound not2 pound not3 pound not4-tetrahydroisoquinoline
- MFCD04973400
- 1,2,3,4-Tetrahydro-7-nitroisoquinoline;7-Nitro-1,2,3,4-tetrahydroisoquinoline
- 7-Nitro-1,2,3,4-tetrahydro Isoquinoline
- SY006289
- AKOS005259136
- CS-D0150
- CCG-355656
- PD129931
- EN300-42648
- J-519321
- SCHEMBL324460
- 42923-79-5
- AC-9598
- FT-0732132
- A853018
- Not available;7-Nitro-1,2,3,4-tetrahydroisoquinoline Hydrochloride
- A26453
- DB-029382
-
- MDL: MFCD04973400
- インチ: 1S/C9H10N2O2/c12-11(13)9-2-1-7-3-4-10-6-8(7)5-9/h1-2,5,10H,3-4,6H2
- InChIKey: YPRWYZSUBZXORL-UHFFFAOYSA-N
- ほほえんだ: [O-][N+](C1C([H])=C([H])C2=C(C=1[H])C([H])([H])N([H])C([H])([H])C2([H])[H])=O
計算された属性
- せいみつぶんしりょう: 178.07400
- どういたいしつりょう: 178.074227566g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 202
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 57.8
- 疎水性パラメータ計算基準値(XlogP): 1.2
じっけんとくせい
- 色と性状: No data available
- 密度みつど: 1.2±0.1 g/cm3
- ゆうかいてん: No data available
- ふってん: 319.6°C at 760 mmHg
- フラッシュポイント: 147.1±27.9 °C
- 屈折率: 1.585
- PSA: 57.85000
- LogP: 2.09250
7-Nitro-1,2,3,4-tetrahydroisoquinoline セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H332-H335
- 警告文: P261-P280-P305+P351+P338
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:Keep in dark place,Sealed in dry,2-8°C
7-Nitro-1,2,3,4-tetrahydroisoquinoline 税関データ
- 税関コード:2933499090
- 税関データ:
中国税関番号:
2933499090概要:
2933499090。キノリンまたはイソキノリン環系を含む他の化合物[ただし、これ以上縮合していない]。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933499090。構造中にキノリンまたはイソキノリン環系の他の化合物(水素化の有無にかかわらず)が含まれ、さらに縮合していない。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
7-Nitro-1,2,3,4-tetrahydroisoquinoline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB402871-5g |
7-Nitro-1,2,3,4-tetrahydroisoquinoline, 98%; . |
42923-79-5 | 98% | 5g |
€229.00 | 2025-02-19 | |
eNovation Chemicals LLC | D210611-5g |
7-NITRO-1,2,3,4-TETRAHYDRO-ISOQUINOLINE |
42923-79-5 | 95% | 5g |
$485 | 2024-05-24 | |
eNovation Chemicals LLC | D205403-1g |
7-Nitro-1,2,3,4-tetrahydroisoquinoline |
42923-79-5 | 98% | 1g |
$120 | 2024-05-24 | |
eNovation Chemicals LLC | D205403-10g |
7-Nitro-1,2,3,4-tetrahydroisoquinoline |
42923-79-5 | 98% | 10g |
$180 | 2024-05-24 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N34300-250mg |
7-Nitro-1,2,3,4-tetrahydroisoquinoline |
42923-79-5 | 250mg |
¥86.0 | 2021-09-04 | ||
Enamine | EN300-42648-1.0g |
7-nitro-1,2,3,4-tetrahydroisoquinoline |
42923-79-5 | 1g |
$43.0 | 2023-05-30 | ||
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 50R0086-25g |
7-Nitro-1,2,3,4-tetrahydro-isoquinoline |
42923-79-5 | 96% | 25g |
¥4109.65 | 2025-01-21 | |
Ambeed | A315838-5g |
7-Nitro-1,2,3,4-tetrahydroisoquinoline |
42923-79-5 | 97% | 5g |
$79.0 | 2025-02-25 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD28715-25g |
7-Nitro-1,2,3,4-tetrahydroisoquinoline |
42923-79-5 | 97% | 25g |
¥1471.0 | 2024-04-18 | |
Chemenu | CM144878-5g |
7-Nitro-1,2,3,4-tetrahydroisoquinoline |
42923-79-5 | 97% | 5g |
$*** | 2023-05-30 |
7-Nitro-1,2,3,4-tetrahydroisoquinoline 関連文献
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1. 633. isoQuinolines. Part III. The nitration of 3 : 4-dihydro- and 1 : 2 : 3 : 4-tetrahydro-isoquinolinesA. McCoubrey,David W. Mathieson J. Chem. Soc. 1951 2851
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Azim Ziyaei Halimehjani,Irishi N. N. Namboothiri,Seyyed Emad Hooshmand RSC Adv. 2014 4 51794
7-Nitro-1,2,3,4-tetrahydroisoquinolineに関する追加情報
7-Nitro-1,2,3,4-Tetrahydroisoquinoline: A Comprehensive Overview
7-Nitro-1,2,3,4-tetrahydroisoquinoline (CAS No. 42923-79-5) is a significant compound in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug discovery and development. The molecule belongs to the isoquinoline family, a class of heterocyclic compounds that have been extensively studied for their biological activities and synthetic versatility.
The 7-nitro substitution in this compound introduces a nitro group at the seventh position of the tetrahydroisoquinoline ring system. This modification significantly influences the compound's electronic properties and reactivity. Recent studies have highlighted the importance of such substitutions in modulating the pharmacokinetic profiles of isoquinoline derivatives, making them promising candidates for therapeutic interventions.
From a structural standpoint, 7-nitro-1,2,3,4-tetrahydroisoquinoline exhibits a fused bicyclic system with a partially saturated isoquinoline core. The tetrahydro aspect refers to the reduction of one double bond within the isoquinoline framework, resulting in a more flexible and less rigid structure compared to its fully aromatic counterparts. This structural flexibility is advantageous in drug design as it allows for better interactions with biological targets.
Recent advancements in synthetic methodologies have enabled more efficient routes to prepare 7-nitro-1,2,3,4-tetrahydroisoquinoline and its derivatives. For instance, researchers have employed catalytic hydrogenation techniques to achieve selective reductions of nitro groups while preserving the integrity of the isoquinoline skeleton. These methods not only enhance yield but also facilitate scalability for potential industrial applications.
The biological activity of 7-nitro-1,2,3,4-tetrahydroisoquinoline has been a focal point of numerous investigations. Studies have demonstrated that this compound exhibits potent anti-inflammatory and antioxidant properties. Furthermore, it has shown promise as a potential anticancer agent due to its ability to inhibit key enzymes involved in tumor progression and metastasis.
In terms of pharmacokinetics, 7-nitro-1,2,3,4-tetrahydroisoquinoline demonstrates favorable absorption profiles in preclinical models. Its lipophilic nature allows for efficient penetration across biological membranes while maintaining sufficient solubility for systemic distribution. These characteristics are critical for developing drugs with optimal bioavailability.
Recent research has also explored the use of 7-nitro-1,2,3,4-tetrahydroisoquinoline as a lead compound in drug design efforts targeting neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's ability to modulate neurotransmitter systems and reduce oxidative stress makes it an intriguing candidate for further exploration in these therapeutic areas.
The synthesis of 7-nitro-1,2,3,tetrahydroisoquinoline involves several key steps that highlight its chemical complexity. Starting from simple precursors like ortho-amino phenols or aniline derivatives
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